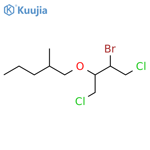dinitrofenóis
Dinitrophenols (DNPs) are a class of compounds characterized by the presence of two nitro groups (-NO2) attached to a phenol backbone. These chemicals have diverse applications in various fields due to their unique chemical properties.
Historically, DNPs have been used as intermediates in the synthesis of dyes and pigments. They also play a role in industrial processes such as electroplating and explosives manufacturing. In recent years, they have gained attention for their potential use in pharmaceuticals and agrochemicals due to their ability to act as electron acceptors.
Structurally, DNPs can be classified based on the positions of the nitro groups. Ortho-, meta-, and para-dinitrophenols are the most common isomers. Each isomer exhibits distinct physical properties and reactivity patterns.
While useful in many applications, it's important to note that DNPs can pose significant health risks if not handled properly. They are known to be toxic and can cause severe physiological effects, including metabolic disturbances and potential long-term organ damage. Due to these hazards, their use is regulated strictly in most countries.

| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
 |
4-Tert-Butyl-2,6-dinitrophenol | 4097-49-8 | C10H12N2O5 |
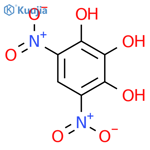 |
1,2,3-Benzenetriol,4,6-dinitro- | 3264-71-9 | C6H4N2O7 |
 |
3,5-Dinitro-4-hydroxybenzaldehyde | 52132-61-3 | C7H4N2O6 |
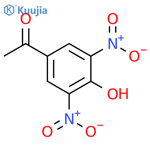 |
4'-Hydroxy-3',5'-dinitroacetophenone | 52129-61-0 | C8H6N2O6 |
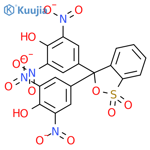 |
Phenol,4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dinitro- (9CI) | 57564-54-2 | C19H10N4O13S |
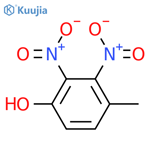 |
4-Methyl-2,3-dinitrophenol | 68191-07-1 | C7H6N2O5 |
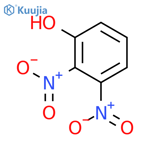 |
2,3-Dinitrophenol | 66-56-8 | C6H4N2O5 |
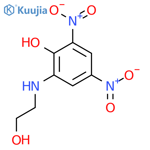 |
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol | 99610-72-7 | C8H9N3O6 |
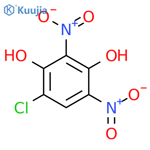 |
4-chloro-2,6-dinitrobenzene-1,3-diol | 5832-73-5 | C6H3ClN2O6 |
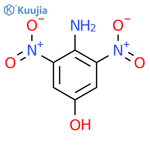 |
| 32654-60-7 | C6H5N3O5 |
Literatura Relacionada
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Fornecedores recomendados
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados
-

-

-
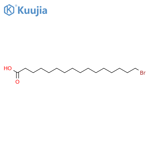 16-Bromohexadecanoic acid Cas No: 2536-35-8
16-Bromohexadecanoic acid Cas No: 2536-35-8 -
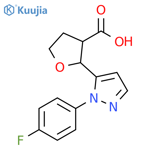
-
